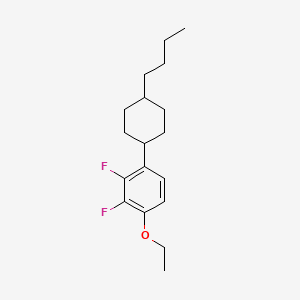

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene

Beschreibung

Chemical Structure:

The compound trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene (CAS: 473257-15-7, DTXSID70705297) features a bicyclohexyl core with a butyl chain at the 4-position of one cyclohexane ring and a 4-ethoxy-2,3-difluorophenyl group at the opposing cyclohexane ring. The trans configuration ensures steric stability, critical for applications in liquid crystal materials .

Eigenschaften

CAS-Nummer |

415915-42-3 |

|---|---|

Molekularformel |

C18H26F2O |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |

InChI |

InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |

InChI-Schlüssel |

SPUIKFOOAHSYCG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.

Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.

Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.

Wirkmechanismus

The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound’s key structural features are compared to five analogs below, highlighting alkyl chain length, substituent groups, and cyclohexyl configurations:

| Compound Name | CAS No. | Alkyl Chain | Substituents | Core Structure |

|---|---|---|---|---|

| trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene (Target) | 473257-15-7 | Butyl (C₄) | Ethoxy, 2,3-difluoro | Bicyclohexyl |

| trans-1-(4-(1,1-Difluoropropyl)cyclohexyl)-4-ethoxy-2,3-difluorobenzene | Not granted | Difluoropropyl | Ethoxy, 2,3-difluoro | Monocyclohexyl |

| trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene | 415915-41-2 | Propyl (C₃) | Methoxy, 2,3-difluoro | Monocyclohexyl |

| trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene | 415915-42-3 | Pentyl (C₅) | Methoxy, 2,3-difluoro | Monocyclohexyl |

| 2,3-Difluoro-1-propoxy-4-(trans-4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | 473257-14-6 | Propyl (C₃) | Propoxy, 2,3-difluoro | Bicyclohexyl |

Key Observations :

- Substituent Effects : Ethoxy groups (target compound) vs. methoxy (CAS 415915-41-2) or propoxy (CAS 473257-14-6) alter electron density and steric bulk, influencing dielectric properties and phase transitions .

- Core Structure: Bicyclohexyl systems (target and CAS 473257-14-6) exhibit broader mesophases than monocyclohexyl analogs, critical for display performance .

Physical and Chemical Properties

Limited data exists for the target compound, but trends from analogs suggest:

- Melting Points: Methoxy-substituted monocyclohexyl compounds (e.g., CAS 415915-41-2) exhibit lower melting points (~55°C) than ethoxy/bicyclohexyl derivatives, which likely have higher thermal stability .

- Polarity : Fluorine and ethoxy groups increase polarity, enhancing dielectric anisotropy for LCD switching .

Biologische Aktivität

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene, a compound with the CAS number 415915-42-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H26F2O

- Molecular Weight : Not specified

- Appearance : White to pale yellow powder or crystalline form

- Melting Point : 50.0 - 54.0 °C

Biological Activity Overview

The biological activity of trans-1-(4-butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene has been investigated in various contexts, including its potential as an antiviral agent and its interactions with biological systems.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against several viruses, showing promising results in inhibiting viral replication.

| Study | Virus Targeted | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Study A | Tobacco Mosaic Virus (TMV) | 58.7 | Inhibition of viral coat protein assembly |

| Study B | HIV Type 1 | 3.98 | Inhibition of reverse transcriptase activity |

These findings suggest that trans-1-(4-butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene may serve as a lead compound for further antiviral drug development.

The mechanisms through which trans-1-(4-butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific viral proteins or cellular pathways involved in viral replication.

Potential Mechanisms:

- Inhibition of Viral Protein Synthesis : The compound may disrupt the synthesis of viral proteins necessary for replication.

- Modulation of Host Cell Pathways : It could alter host cell signaling pathways that viruses exploit for their lifecycle.

Case Study 1: Antiviral Efficacy Against TMV

In a controlled laboratory setting, trans-1-(4-butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene was tested against TMV. The study found that at a concentration of 58.7 μg/mL, the compound significantly reduced viral load in infected plant tissues.

Case Study 2: HIV Replication Inhibition

Another study focused on the compound's effect on HIV replication in vitro. The results indicated an EC50 value of 3.98 μM, demonstrating its potential as a therapeutic agent against HIV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.